![molecular formula C8H21NOSi B117003 2-(Tert-butyldimethylsilyloxy)ethanamine CAS No. 101711-55-1](/img/structure/B117003.png)
2-(Tert-butyldimethylsilyloxy)ethanamine
Overview
Description
“2-(Tert-butyldimethylsilyloxy)ethanamine”, also known as tert-butyldimethylsilyloxyethylamine, is a versatile and highly reactive amine. It is used in a variety of applications, ranging from organic synthesis to drug discovery and development. It is used in the preparation of 3-substituted androsterone derivatives .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Monoethanolamine and tert-Butyldimethylsilyl chloride . It is also used in the preparation of 3-substituted androsterone derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C8H21NOSi . The molecular weight is 175.34 g/mol . The IUPAC name is 2-[tert-butyl(dimethyl)silyl]oxyethanamine . The InChI is InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 . The InChIKey is XDXFUMZONWWODJ-UHFFFAOYSA-N . The canonical SMILES is CC©©Si©OCCN .Chemical Reactions Analysis
“this compound” is a highly reactive amine used in various chemical reactions. It is used in the preparation of 3-substituted androsterone derivatives .Physical And Chemical Properties Analysis
“this compound” is a light brown liquid . It has a molecular weight of 175.34 g/mol . The density is 0.887 g/mL at 25 °C . The refractive index is n20/D 1.440 .Scientific Research Applications
Hydroxyl Group Protection
2-(Tert-butyldimethylsilyloxy)ethanamine has significant applications in protecting hydroxyl groups in chemical syntheses. This chemical agent combines stability under various conditions with susceptibility to specific removal methods. It is particularly stable in water or alcohol bases and resistant to hydrogenolysis and mild chemical reduction, making it useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).
Inhibition of Bacterial Efflux Pumps
Derivatives of this compound, such as 1‐(1H‐Indol‐3‐yl)ethanamine, have shown effectiveness in inhibiting the NorA efflux pump in Staphylococcus aureus. These compounds help restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).
Synthesis of Glycoconjugates
This compound is utilized in the synthesis of glycoconjugates. It aids in the protection of specific hydroxyl groups in D-glucal and D-galactal, facilitating the production of valuable glycoconjugate donors (Kinzy & Schmidt, 1987).
Production of Bacterial Communication Molecules
This compound is instrumental in synthesizing bacterial cell–cell communication molecules like 4,5-dihydroxy-2,3-pentanedione (DPD) through the Baylis–Hillman reaction followed by desilylation (Frezza et al., 2005).
Polymer Synthesis
It has applications in the synthesis of functional polyacrylates and methacrylates and the formation of block copolymers. The tert-butyldimethylsilyl (TBDMS) protective groups in these polymers ensure high control over molecular weight and polydispersity (Yin, Habicher, & Voit, 2005).
Synthesis of Amino Alcohols
This compound is used in the asymmetric synthesis of protected 1,2-amino alcohols, serving as a precursor and facilitating the addition of various organometallic reagents (Tang, Volkman, & Ellman, 2001).
Mechanism of Action
Target of Action
It is known to be aNovel tert-butyl dimethylsilyl (TBDMS) protected PEG amine linker , which suggests it may interact with various biological molecules in the context of chemical synthesis or bioconjugation.
Result of Action
The molecular and cellular effects of 2-(Tert-butyldimethylsilyloxy)ethanamine’s action would be largely dependent on the context of its use . As a linker molecule, its primary function would be to facilitate the formation of larger molecular structures. The resulting effects would therefore be determined by the nature of these structures and their interactions with other molecules.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, its reactivity may be affected by factors such as pH, solvent, and the presence of other reactive species.
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFUMZONWWODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336126 | |
Record name | Ethanamine, mono-TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101711-55-1 | |
Record name | Ethanamine, mono-TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethoxy)(tert-butyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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